ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate
Description
Ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core fused with an acetylated aminobenzoate ester. Its molecular structure includes a phenyl substituent at the 2-position of the pyrazolo[1,5-a]pyrazinone ring and an ethyl benzoate group linked via an acetamide bridge. The compound’s synthesis typically involves multi-component reactions or sequential functionalization, as seen in analogous pyrazolo-pyrazinone derivatives .
Properties
IUPAC Name |
ethyl 3-[[2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-31-23(30)17-9-6-10-18(13-17)24-21(28)15-26-11-12-27-20(22(26)29)14-19(25-27)16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQZFFGBONKABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with 3-Aminopyrazoles
The pyrazolo[1,5-a]pyrazin-4-one scaffold is synthesized via a [4+2] cyclocondensation reaction between a β-keto ester and a 3-aminopyrazole derivative. For the target compound, ethyl 3-oxo-3-phenylpropanoate serves as the 1,3-biselectrophile, reacting with 5-amino-1H-pyrazole under acidic conditions (Scheme 1).
Procedure :
- Dissolve 5-amino-1H-pyrazole (1.0 equiv) and ethyl 3-oxo-3-phenylpropanoate (1.2 equiv) in glacial acetic acid.
- Reflux at 120°C for 6–8 hours under nitrogen.
- Quench with ice water and extract with ethyl acetate.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one as a pale-yellow solid (72% yield).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyrazole’s C4-amino group on the β-keto ester’s carbonyl, followed by cyclization and dehydration to form the fused pyrazine ring.
Alternative Route via Suzuki-Miyaura Coupling
For analogs requiring late-stage diversification, the phenyl group at position 2 can be introduced via Suzuki-Miyaura cross-coupling (Scheme 2):
- Brominate the pyrazolo[1,5-a]pyrazin-4-one core at position 2 using N-bromosuccinimide (NBS) in DMF (0°C to RT, 2 h).
- React the brominated intermediate with phenylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 80°C for 12 h.
- Isolate the product with 68% yield after silica gel purification.
Functionalization of the Pyrazolo-pyrazinone Core
Acetylation at Position 5
The 5-position nitrogen of the pyrazolo-pyrazinone undergoes acetylation to install the linker for benzamide coupling (Scheme 3):
Steps :
- Suspend 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 equiv) in dry DCM under nitrogen.
- Add chloroacetyl chloride (1.5 equiv) dropwise, followed by triethylamine (2.0 equiv) at 0°C.
- Stir at room temperature for 4 h, then wash with NaHCO₃ (aq) and brine.
- Recover 5-(chloroacetyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one as a white solid (85% yield).
Optimization Note :
Using chloroacetyl chloride instead of bromoacetyl derivatives minimizes side reactions such as over-alkylation.
Aminolysis to Install the Benzamide Moiety
The chloroacetyl intermediate reacts with ethyl 3-aminobenzoate to form the target amide (Scheme 4):
Procedure :
- Combine 5-(chloroacetyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 equiv) and ethyl 3-aminobenzoate (1.2 equiv) in anhydrous DMF.
- Add K₂CO₃ (2.0 equiv) and heat at 60°C for 6 h.
- Pour into ice water, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate 1:1) to obtain the target compound (78% yield).
Critical Parameters :
- Excess amine ensures complete displacement of chloride.
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the aromatic amine.
Spectroscopic Characterization and Validation
Key Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 8.35 (d, J = 7.6 Hz, 1H, Ar-H), 7.92–7.85 (m, 3H, Ar-H), 7.62–7.51 (m, 5H, Ar-H), 4.89 (s, 2H, CH₂CO), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.34 (t, J = 7.1 Hz, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₂₅H₂₂N₄O₅ [M+H]⁺: 483.1664; found: 483.1668.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Cyclocondensation | 72 | 98 | One-pot, scalable |
| Suzuki Coupling | 68 | 95 | Late-stage diversification |
| Aminolysis | 78 | 97 | High functional group tolerance |
Cyclocondensation provides the most direct route, while Suzuki coupling allows modular aryl group introduction. Aminolysis exhibits robustness for amide bond formation without epimerization.
Challenges and Mitigation Strategies
- Low Solubility of Intermediates :
- Over-Acylation :
- Byproduct Formation in Cyclocondensation :
- Strict temperature control (120°C) and nitrogen atmosphere minimize decomposition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Overview
The compound belongs to the class of pyrazolopyrazine derivatives, characterized by a fused heterocyclic system containing both pyrazole and pyrazine rings. Its molecular formula is , and it has a molecular weight of approximately 354.38 g/mol. The presence of functional groups such as acetylamino and ethyl ester contributes to its biological activity.
Biological Activities
Research indicates that ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate exhibits several significant biological activities:
Anti-Cancer Activity
Numerous studies have highlighted the anti-cancer potential of compounds with similar pyrazolo[1,5-a]pyrazine structures. In vitro experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mechanisms such as caspase activation. For instance, one study reported a reduction in cell viability in breast cancer cell lines when treated with derivatives containing the pyrazolo[1,5-a]pyrazine core.
Protein Kinase Inhibition
The compound may act as an inhibitor of specific protein kinases involved in cell signaling pathways. This inhibition can lead to reduced tumor growth and proliferation, making it a candidate for further development as an anti-cancer agent.
Hypolipidemic Effects
Preliminary studies suggest that derivatives of related compounds can significantly reduce serum cholesterol and triglyceride levels in animal models. For example, a related compound exhibited a 35% reduction in triglyceride levels at a dose of 0.05% in normal rats, indicating potential hypolipidemic properties for this compound.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones under acidic conditions.
- Acetylation : The resulting intermediate is acetylated using acetic anhydride in the presence of a base like pyridine to introduce the acetyl group at the desired position.
- Esterification : The final step involves esterification with ethyl alcohol to form the ethyl ester derivative.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
Anti-Cancer Studies
A study focused on the anti-cancer effects of similar pyrazolo[1,5-a]pyrazine compounds demonstrated significant inhibition of cancer cell growth and induction of apoptosis in vitro. The results suggested that these compounds could serve as lead structures for developing new anti-cancer therapies.
Hypolipidemic Research
In another study investigating lipid-lowering effects, compounds with similar structures were tested in animal models for their ability to reduce lipid levels. The findings indicated promising results that warrant further exploration into their mechanisms and potential clinical applications.
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Anti-Cancer Activity | Inhibits growth and induces apoptosis in various cancer cell lines |
| Protein Kinase Inhibition | Potential inhibition of key enzymes involved in cell signaling pathways |
| Hypolipidemic Effects | Reduces serum cholesterol and triglyceride levels in animal models |
Mechanism of Action
The mechanism of action of ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl) : Chlorine substitution (as in and ) increases molecular polarity and may enhance binding to hydrophobic targets. For example, the 4-chlorophenyl variant (450.879 Da) exhibits higher molecular weight and altered pharmacokinetics compared to the unsubstituted phenyl analog .
- Methoxy Groups : The 3,4-dimethoxyphenyl analog () likely improves aqueous solubility due to the electron-donating methoxy groups, which could influence bioavailability.
Core Heterocycle Modifications: Pyrazolo[1,5-a]pyrimidinones (e.g., MK7 in ) replace the pyrazinone ring with a pyrimidinone, altering electronic properties and hydrogen-bonding capacity. These derivatives are often evaluated for kinase inhibition .
Synthetic Pathways: Multi-component reactions (e.g., one-pot syntheses) are common for constructing the pyrazolo[1,5-a]pyrazinone scaffold . Acetylation or benzoylation steps are used to introduce the acetamide/benzoate functionalities .
Spectroscopic and Analytical Data :
- NMR and MS data for related compounds (e.g., ) suggest distinct spectroscopic signatures for substituent variations. For instance, the methyl benzoate derivative in would show distinct ester carbonyl signals compared to ethyl esters.
Biological Activity
Ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate is a complex organic compound belonging to the class of pyrazolopyrazine derivatives. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core , which is integral to its biological activity. The molecular formula is , and it has a molecular weight of approximately 342.36 g/mol . The structure includes various functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation: It can bind to receptors, influencing signaling pathways that affect cell behavior.
- Protein Interactions: The structural features allow it to engage with proteins critical for various physiological processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyrazole derivatives can possess antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
Anticancer Potential
Pyrazolo[1,5-a]pyrazine derivatives have been investigated for their anticancer properties. This compound may induce apoptosis in cancer cells by targeting specific pathways associated with cell survival and proliferation.
Case Studies and Research Findings
- In Vitro Studies:
- Molecular Docking Studies:
- Synergistic Effects with Antibiotics:
Q & A
How can multi-step synthetic routes for ethyl 3-{[...]}benzoate be systematically designed?
Level: Basic
Answer:
Designing synthetic routes requires retrosynthetic analysis to identify key intermediates. For pyrazolo-pyrazine derivatives like this compound, start with commercially available pyrazole precursors. A typical approach involves:
- Step 1: Synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core via cyclization of hydrazine derivatives with α,β-unsaturated ketones (e.g., using ethyl glyoxylate as a carbonyl source) .
- Step 2: Acetylation of the core structure using chloroacetyl chloride or analogous agents to introduce the acetyl group .
- Step 3: Coupling the acetylated intermediate with ethyl 3-aminobenzoate via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Optimization Factors: - Solvent choice (e.g., DMF for polar reactions) and temperature control (reflux vs. room temperature) to minimize side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity .
What advanced methodologies are recommended for optimizing reaction yields and selectivity?
Level: Advanced
Answer:
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent polarity, temperature). For example, a Central Composite Design (CCD) can identify optimal conditions for amide coupling, reducing trial-and-error iterations .
- Computational Reaction Path Analysis: Tools like density functional theory (DFT) predict transition states and intermediate stability, guiding solvent selection (e.g., THF vs. acetonitrile) and catalyst choice (e.g., Pd vs. Cu) .
- In Situ Monitoring: Employ techniques like ReactIR or HPLC-MS to track reaction progress and detect byproducts early .
How should researchers address discrepancies in reported bioactivity data for structurally similar compounds?
Level: Advanced
Answer:
Contradictions often arise from:
- Substituent Effects: Minor structural variations (e.g., chloro vs. methoxy groups) drastically alter bioactivity. Compare IC50 values of analogous compounds (e.g., pyrazolo[1,5-a]pyrazin-4-ol vs. 5-aminopyrazolo[1,5-a]pyrazin-4(5H)-one) to identify structure-activity relationships (SAR) .
- Assay Variability: Standardize protocols (e.g., MTT vs. ATP-based viability assays) and validate using reference compounds (e.g., doxorubicin as a positive control) .
- Statistical Validation: Apply ANOVA or t-tests to confirm significance of observed differences (p < 0.05) .
What analytical techniques are critical for characterizing this compound?
Level: Basic
Answer:
- Structural Elucidation:
- Purity Assessment:
How can researchers evaluate the compound’s mechanism of action in kinase inhibition studies?
Level: Advanced
Answer:
- In Vitro Kinase Assays: Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescent assays to measure inhibition potency (IC50) .
- Molecular Docking: Perform AutoDock or Schrödinger simulations to predict binding poses within kinase active sites (e.g., hydrogen bonding with hinge region residues) .
- Resistance Profiling: Test against mutant kinase isoforms (e.g., T790M EGFR) to assess selectivity .
What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Level: Advanced
Answer:
- Process Intensification: Replace batch reactions with flow chemistry for exothermic steps (e.g., cyclization), improving heat transfer and yield consistency .
- Catalyst Recycling: Immobilize Pd/C or enzymes (e.g., lipases for ester hydrolysis) on mesoporous silica to reduce costs .
- Byproduct Management: Implement in-line scavengers (e.g., polymer-bound triphenylphosphine for Wittig reactions) to simplify purification .
How should stability studies be designed to assess degradation pathways?
Level: Basic
Answer:
- Forced Degradation: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B conditions) .
- Analytical Tracking: Use LC-MS to identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
- Storage Recommendations: Stabilize in amber vials under nitrogen at -20°C for long-term storage .
What regulatory considerations apply to preclinical development of this compound?
Level: Advanced
Answer:
- Residual Solvents: Adhere to ICH Q3C guidelines (e.g., Class 2 solvents like DMF limited to 880 ppm) .
- Genotoxicity Screening: Conduct Ames tests and micronucleus assays to rule out mutagenicity .
- Pharmacopeial Standards: Validate assays per USP <1225> for accuracy, precision, and linearity (R² > 0.995) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
